2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide
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Description
2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09186920 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, also known as 3TPYMB, is the electron transport layer in organic light-emitting diodes (OLEDs) . It serves as an excellent electron-transport material .
Mode of Action
3TPYMB interacts with its target by allowing efficient electron injection . It has a LUMO energy level of 3.3 eV , which is just lower than most of the work function of cathodes (i.e., CsF/Al), enabling efficient electron injection . This prevents extra electrons from accumulating at the interface . Additionally, 3TPYMB is a hole-blocking material with a high HOMO of 6.80 eV . This is high enough to block the holes from being recombined with the electrons at the cathode .
Biochemical Pathways
The biochemical pathways affected by 3TPYMB primarily involve the electron transport process in OLED devices . By efficiently injecting electrons and blocking holes, 3TPYMB helps to maintain the balance of charges within the device, thereby enhancing the efficiency and lifespan of the OLED .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 3TPYMB, we can discuss its properties that affect its performance in OLEDs. These properties contribute to its stability and efficiency as an electron transport material .
Result of Action
The result of 3TPYMB’s action is the efficient operation of OLEDs . By allowing efficient electron injection and blocking holes, 3TPYMB prevents the accumulation of extra charges at the interface . This leads to improved device performance, including higher luminance and current efficiency .
Action Environment
The action of 3TPYMB can be influenced by various environmental factors. For instance, the efficiency of electron injection and hole blocking can be affected by the temperature, given that the material has a specific melting point . Therefore, maintaining optimal environmental conditions is crucial for maximizing the efficacy and stability of 3TPYMB in its role as an electron transport material .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-12-7-13(2)17(14(3)8-12)25(22,23)20-10-16-11-24-18(21-16)15-5-4-6-19-9-15/h4-9,11,20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEXSVFLCZOTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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